![molecular formula C13H16Cl2N2O3S B2403606 2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride CAS No. 728864-75-3](/img/structure/B2403606.png)

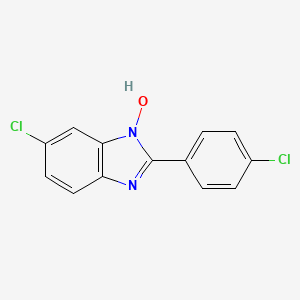

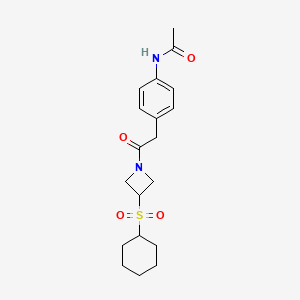

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-[(3-methyl-piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a chemical compound with the molecular formula C13H16Cl2N2O3S and a molecular weight of 351.25 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H16Cl2N2O3S . It consists of a benzene ring substituted with a sulfonyl chloride group and an amino group that is further substituted with a 3-methylpiperidine-1-carbonyl group .Physical And Chemical Properties Analysis

This compound is a solid with a predicted melting point of 205.72°C and a predicted boiling point of 522.5°C at 760 mmHg . It has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.60 .Applications De Recherche Scientifique

Synthesis and Molecular Structure

- A study by Rublova et al. (2017) focuses on the synthesis of sterically hindered isomers related to benzenesulfonyl chloride and analyzes their molecular-electronic structure and kinetic properties. This research highlights the significance of these compounds in understanding molecular frameworks and their interactions in a chemical context (Rublova et al., 2017).

Amino Acid Derivatives

- Riabchenko et al. (2020) investigated the creation of new amino acid derivatives of a similar compound, demonstrating its potential in the development of novel chemical structures and possibly expanding the applications in biochemistry and pharmaceutical research (Riabchenko et al., 2020).

Synthesis of Heterocycles

- Boshagen and Geiger (1973) explored the reactivity of similar sulfonyl chlorides with methyl ketones, leading to the synthesis of various heterocycles. This work contributes to the broader understanding of chemical reactions involving sulfonyl chlorides in the context of heterocyclic chemistry (Boshagen & Geiger, 1973).

Non-Catalytic Cyclization

- Cherepakha et al. (2011) described a non-catalytic approach to cyclize certain benzenesulfonyl chlorides, which can be crucial in understanding their behavior in non-catalytic conditions and potentially in the development of simpler synthetic methods (Cherepakha et al., 2011).

Friedel-Crafts Sulfonylation

- A study by Nara et al. (2001) utilized benzenesulfonyl chlorides in a Friedel-Crafts sulfonylation reaction, highlighting the role of these compounds in facilitating specific types of chemical reactions (Nara et al., 2001).

Synthesis of Chiral Compounds

- Al–Douh (2012) reported the synthesis of a novel chiral compound involving benzenesulfonyl chloride, indicating its potential use in asymmetric synthesis and chiral chemistry (Al–Douh, 2012).

Chlorination and Acylation Reactions

- Research by King et al. (1971) and Friary (1978) explored chlorination and acylation reactions involving similar sulfonhydrazones and sulfonamides. These studies contribute to the understanding of the reactivity and potential applications of such compounds in various chemical transformations (King et al., 1971), (Friary, 1978).

Novel Synthesis Methods

- Du et al. (2005) and Anwar et al. (2000) presented novel synthesis methods involving benzenesulfonyl chlorides, contributing to the development of new synthetic strategies and expanding the utility of these compounds in organic synthesis (Du et al., 2005), (Anwar et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O3S/c1-9-3-2-6-17(8-9)13(18)16-10-4-5-12(11(14)7-10)21(15,19)20/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBFXTIRDMNUTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[(3-methyl-piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)

![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)

![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline](/img/structure/B2403535.png)

![3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B2403537.png)

![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2403540.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2403543.png)

![Ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2403545.png)